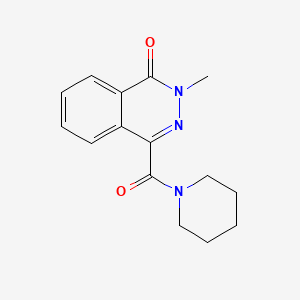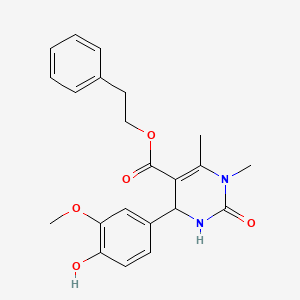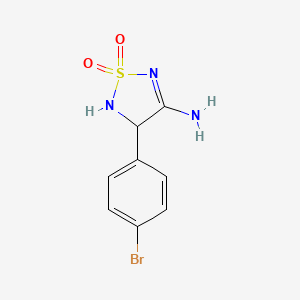
2-methyl-4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a phthalazinone core substituted with a piperidine moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.
Methylation: The final step involves the methylation of the phthalazinone core, which can be accomplished using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the phthalazinone core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one has been studied for its applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one: Lacks the methyl group, which may affect its chemical and biological properties.
2-methyl-4-(morpholin-1-ylcarbonyl)phthalazin-1(2H)-one:
2-methyl-4-(piperidin-1-ylcarbonyl)quinazolin-1(2H)-one: Features a quinazolinone core, which can result in distinct chemical behavior and biological activity.
Uniqueness
The presence of both the methyl group and the piperidine moiety in 2-methyl-4-(piperidin-1-ylcarbonyl)phthalazin-1(2H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and contribute to its versatility in various applications.
Eigenschaften
IUPAC Name |
2-methyl-4-(piperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(19)12-8-4-3-7-11(12)13(16-17)15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMBFNODFMDVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)

![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)

![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)


![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![(5E)-1-(4-bromo-2-methylphenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5116868.png)
![N-[2-(2-thiophen-3-ylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-2-carboxamide](/img/structure/B5116869.png)
![1-(3-Ethyl-5-methylphenoxy)-3-[2-(propan-2-YL)-1H-1,3-benzodiazol-1-YL]propan-2-OL](/img/structure/B5116877.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)
